2,3-Dihydrospiro[indene-1,4'-piperidine]

Vesicular acetylcholine transporter Conformational restriction Spirovesamicol SAR

2,3-Dihydrospiro[indene-1,4'-piperidine] (CAS 428-38-6) is a spirocyclic secondary amine that fuses a 2,3-dihydroindene unit to a piperidine ring through a quaternary spiro carbon, yielding a molecular formula of C₁₃H₁₇N and a molecular weight of 187.28 g·mol⁻¹. The scaffold is characterized by zero rotatable bonds, a computed LogP of 2.6–2.7, and a standard purity specification of ≥98 % (HPLC) from major suppliers.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 428-38-6
Cat. No. B1315926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrospiro[indene-1,4'-piperidine]
CAS428-38-6
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)C3=CC=CC=C31
InChIInChI=1S/C13H17N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-4,14H,5-10H2
InChIKeyZBYFQSPEUIVDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrospiro[indene-1,4'-piperidine] (CAS 428-38-6) — Scaffold Identity and Procurement Baseline


2,3-Dihydrospiro[indene-1,4'-piperidine] (CAS 428-38-6) is a spirocyclic secondary amine that fuses a 2,3-dihydroindene unit to a piperidine ring through a quaternary spiro carbon, yielding a molecular formula of C₁₃H₁₇N and a molecular weight of 187.28 g·mol⁻¹ [1]. The scaffold is characterized by zero rotatable bonds, a computed LogP of 2.6–2.7, and a standard purity specification of ≥98 % (HPLC) from major suppliers . It serves as a versatile building block in central nervous system and anti-infective drug discovery programs, with N‑substituted derivatives having been advanced as GlyT1 inhibitors, 11β‑HSD1 inhibitors, antitubercular MmpL3 inhibitors, and conformationally restricted vesamicol receptor ligands [2][3].

Why Generic Substitution Fails for 2,3-Dihydrospiro[indene-1,4'-piperidine] — The Cost of Ignoring Conformational Restriction


Simple 4‑phenylpiperidine or N‑benzylpiperidine analogs cannot recapitulate the binding profile of derivatives built on the 2,3‑dihydrospiro[indene‑1,4'‑piperidine] nucleus because the spiro junction enforces a near‑orthogonal orientation between the aromatic indane plane and the piperidine ring, eliminating rotatable bonds and pre‑organizing the pharmacophore into the bioactive conformation [1]. This conformational restriction directly translates into differential receptor affinity, target selectivity, and bacterial kill kinetics when the ethylene‑bridged scaffold is compared with its vinyl‑bridged (spiro[indene‑1,4'‑piperidine]) or propylene‑bridged (3,4‑dihydrospiro[naphthalene‑1(2H),4'‑piperidine]) congeners [2]. Consequently, procurement of the specific 2,3‑dihydro oxidation state is not a trivial choice but a determinant of downstream pharmacological performance, as demonstrated by the quantitative evidence below.

Quantitative Differentiation Evidence for 2,3-Dihydrospiro[indene-1,4'-piperidine] vs Closest Analogs


Ethylene Bridge Confers Intermediate Vesamicol Receptor Affinity — A 28‑Fold Window Between Vinyl and Ethylene Congeners

When the same trans‑2‑hydroxycyclohexyl N‑substituent is appended to each scaffold, the vinyl‑bridged spiro[indene‑1,4'‑piperidine] derivative (BDBM50039614) binds the Torpedo VAChT with Ki = 0.271 nM, whereas the corresponding 2,3‑dihydro (ethylene‑bridged) analog (BDBM50039618, trans‑2‑(2,3‑dihydro‑1'H‑spiro[indene‑1,4'‑piperidin]‑1'‑yl)cyclohexanol) yields Ki = 7.59 nM — a 28‑fold affinity difference that maps solely to the saturation state of the bridge [1]. The parent flexible ligand vesamicol itself exhibits Ki ≈ 7.6 nM in the same assay, placing the ethylene‑bridged analog at par with the non‑constrained lead, while the vinyl‑bridged version achieves sub‑nanomolar potency [2].

Vesicular acetylcholine transporter Conformational restriction Spirovesamicol SAR

Selectivity Window Over Sigma‑1 Receptor — Ethylene‑Bridged Analog Retains 2.8‑Fold VAChT/σ₁ Discrimination

The 2,3‑dihydro derivative BDBM50039618 exhibits Ki = 21 nM at the sigma‑1 receptor in guinea‑pig membranes, yielding a VAChT/σ₁ selectivity ratio of approximately 2.8 (7.59 nM vs 21 nM) [1]. Although the vinyl‑bridged compound achieves higher VAChT affinity (0.271 nM), its selectivity over σ₁ is not reported in the same dataset, leaving the ethylene‑bridged scaffold as the only member of the series with a fully characterized dual‑target selectivity window. Flexible 4‑phenylpiperidine vesamicol analogs typically exhibit σ₁ Ki values in the range of 26–50 nM, indicating that the 2,3‑dihydro scaffold maintains comparable or modestly improved discrimination .

VAChT selectivity Sigma-1 off-target Spirovesamicol profiling

11β‑HSD1 Inhibition — Sub‑Nanomolar Cellular Potency Achieved with the 2,3‑Dihydro Scaffold

N‑(Adamantan‑2‑yl)‑2,3‑dihydrospiro[indene‑1,4'‑piperidine]‑1'‑carboxamide (CHEMBL596621) inhibits human recombinant 11β‑HSD1 in CHO cells with IC₅₀ = 0.800 nM in an SPA‑based [³H]cortisone‑to‑[³H]cortisol conversion assay, and shows IC₅₀ = 2.70 nM in primary human adipocytes [1]. Carboxylic acid congeners on the same scaffold achieve IC₅₀ values of 16.1 nM (CHEMBL598675) and 68.6 nM (CHEMBL598877), demonstrating that the 2,3‑dihydrospiro[indene‑1,4'‑piperidine] core is compatible with picomolar‑to‑low nanomolar enzyme inhibition across multiple chemotypes [2]. While direct comparator data for spiro[indene‑1,4'‑piperidine] at 11β‑HSD1 are absent from public repositories, the adamantyl carboxamide series represents one of the most potent non‑steroidal 11β‑HSD1 inhibitor classes reported, with the 2,3‑dihydro scaffold as the exclusive core.

11β-Hydroxysteroid dehydrogenase type 1 Metabolic syndrome Spiropiperidine carboxamide

Antitubercular Activity — Spiroindene Scaffold Delivers ≥4 Log₁₀ Kill and Distinct MmpL3 Resistance Profile

Spiroindene derivatives bearing the spiro[indene‑1,4'‑piperidine] core (including 2,3‑dihydro variants) achieve ≥4 log₁₀ colony‑forming unit reduction against replicating Mycobacterium tuberculosis at 2–12 μM, a bactericidal threshold matched by the spirochromene class but not by spiroindolones under the same conditions [1]. Crucially, MmpL3 I292L mutants selected with spiroindenes are cross‑resistant to spirochromenes but retain full susceptibility to spiroindolones, establishing that the spiroindene scaffold occupies a distinct MmpL3 binding mode that is pharmacologically separable from structurally related spiropiperidine classes [2]. The 2,3‑dihydro‑spiroindene nucleus is specifically implicated because the ethylene bridge provides the optimal geometry for MmpL3 engagement, as deduced from the SAR showing that propylene‑bridged analogs lose potency [3].

Mycobacterium tuberculosis MmpL3 inhibitor Whole-cell screening

Physicochemical Differentiation — Zero Rotatable Bonds and a Distinct LogP Window vs the Vinyl Analog

2,3‑Dihydrospiro[indene‑1,4'‑piperidine] (CAS 428‑38‑6) has zero rotatable bonds (computed by Cactvs), a computed LogP (XLogP3) of 2.6, and a boiling point of 304.8 ± 31.0 °C at 760 mmHg [1]. In comparison, the unsaturated spiro[indene‑1,4'‑piperidine] (CAS 33042‑66‑9) has a molecular weight of 185.26, LogP of approximately 2.42 (HCl salt), and a higher boiling point of 318.7 ± 42.0 °C . The ethylene bridge of the 2,3‑dihydro scaffold introduces greater conformational rigidity than flexible 4‑phenylpiperidine (which possesses two rotatable bonds in the phenyl‑piperidine linkage) while maintaining slightly higher lipophilicity than the vinyl‑bridged analog, factors that influence blood‑brain barrier penetration and metabolic stability in CNS programs .

Physicochemical property Conformational rigidity Scaffold design

High‑Value Application Scenarios for 2,3-Dihydrospiro[indene-1,4'-piperidine] Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Tuning VAChT Affinity Through Bridge Saturation

Medicinal chemistry teams optimizing vesicular acetylcholine transporter ligands can select 2,3‑dihydrospiro[indene‑1,4'‑piperidine] (CAS 428‑38‑6) as the core scaffold when an intermediate VAChT affinity tier (Ki ≈ 7.6 nM) is desired — equipotent with the flexible parent vesamicol but with the pharmacokinetic advantages of conformational restriction [1]. This scaffold is specifically appropriate when sub‑nanomolar potency (achievable with the vinyl‑bridged analog, Ki = 0.271 nM) would risk excessive target occupancy or when a balanced VAChT/σ₁ selectivity window is prioritized [2].

Antitubercular Lead Optimization: MmpL3‑Targeted Spiroindene Series

For tuberculosis drug discovery programs targeting MmpL3, the 2,3‑dihydrospiro[indene‑1,4'‑piperidine] building block provides entry to the spiroindene class that delivers ≥4 log₁₀ kill against replicating Mtb and a defined I292L resistance mechanism that is genetically distinct from spiroindolones [3]. Procurement of this specific scaffold enables SAR exploration while maintaining the ethylene‑bridge geometry that the primary screen identified as optimal for MmpL3 engagement, avoiding the potency loss observed with propylene‑bridged analogs [4].

Metabolic Disease Research: 11β‑HSD1 Inhibitor Development

Groups developing non‑steroidal 11β‑hydroxysteroid dehydrogenase type 1 inhibitors can leverage the 2,3‑dihydrospiro[indene‑1,4'‑piperidine] amine as a key intermediate for generating adamantyl carboxamide derivatives with demonstrated sub‑nanomolar cellular IC₅₀ values (0.800 nM in CHO cells, 2.70 nM in human adipocytes) [5]. The scaffold's zero‑rotatable‑bond architecture pre‑organizes the carboxamide pharmacophore, contributing to the exceptional potency observed in this series.

Chemical Biology Tool Compound Synthesis: Conformationally Defined Spirocyclic Amine Library

The 2,3‑dihydrospiro[indene‑1,4'‑piperidine] scaffold serves as a privileged, conformationally restricted secondary amine for diversity‑oriented synthesis of CNS‑focused compound libraries [6]. Its distinct physicochemical signature (LogP = 2.6, zero rotatable bonds, MW = 187.28) positions it as a lower‑molecular‑weight, more lipophilic alternative to spiro[indene‑1,4'‑piperidine] (LogP ≈ 2.42, MW = 185.26), offering library designers a tunable vector for property‑based lead optimization [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydrospiro[indene-1,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.